![molecular formula C10H11Cl2NO2 B1488413 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide CAS No. 1803608-06-1](/img/structure/B1488413.png)
2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide, also known as DCMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the interleukin-2 . The role of Interleukin-2 is to regulate the activities of white blood cells (leukocytes, often lymphocytes) that are responsible for immunity .
Mode of Action
It has been suggested that similar compounds act as partial agonists at certain receptor sites . A partial agonist is a drug that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist .
Biochemical Pathways
Similar compounds have been shown to influence the dopamine pathways , which play a crucial role in reward, motivation, memory, and other important behavioral processes.
Pharmacokinetics
Similar compounds have been shown to undergo extensive metabolism in the liver .
Result of Action
Similar compounds have been shown to have a significant impact on neuronal activity, potentially influencing behavior and cognition .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent batches of the compound. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations. Careful handling and appropriate safety measures should be taken when working with this compound.
Future Directions
There are several future directions for the research on 2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the potential use of this compound as a herbicide and water treatment agent, as well as its potential applications in other fields, such as materials science and nanotechnology. Further studies are also needed to better understand the mechanism of action of this compound and its potential side effects and toxicity in humans.
Scientific Research Applications
2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. In agriculture, this compound has been investigated for its potential use as a herbicide, as it has been found to inhibit the growth of certain weed species. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been found to be effective in removing certain pollutants from water.
properties
IUPAC Name |
2-(2,3-dichlorophenyl)-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(15-2)9(14)6-7-4-3-5-8(11)10(7)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUQSORYFWVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C(=CC=C1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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